4-(2,5-Dichlorophenyl)-2-methylphenol

Description

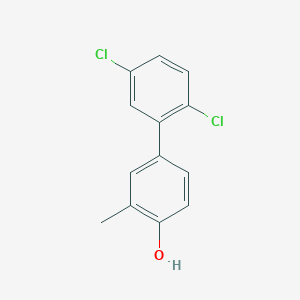

4-(2,5-Dichlorophenyl)-2-methylphenol is a substituted phenolic compound featuring a 2-methylphenol core with a 2,5-dichlorophenyl group attached at the 4-position. This structure combines the electron-withdrawing effects of chlorine atoms with the steric and electronic influences of the methyl group, which may impact its reactivity, solubility, and applications in organic synthesis or material science.

Properties

IUPAC Name |

4-(2,5-dichlorophenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c1-8-6-9(2-5-13(8)16)11-7-10(14)3-4-12(11)15/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXPCCNKMPFBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683956 | |

| Record name | 2',5'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-45-6 | |

| Record name | 2',5'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lewis Acid-Catalyzed Chlorination

The patent US5847236A details a process for preparing 2-chloro-4-methylphenol by reacting 4-methylphenol with chlorine or sulfuryl chloride in the presence of Lewis acids (e.g., AlCl₃, FeCl₃) and diaryl sulfides. Key parameters include:

-

Catalyst system : 0.1–10 wt% Lewis acid + 0.1–10 wt% diaryl sulfide.

-

Temperature : 0–100°C (optimized at 20–40°C).

-

Chlorinating agent ratio : 0.95–1.1 mol per mole of substrate.

This method achieves >95% selectivity for 2-chloro-4-methylphenol, with residual 4-methylphenol controlled by adjusting chlorinating agent stoichiometry. Adapting this protocol, dichlorination could be achieved via sequential or one-pot reactions by modulating chlorine equivalents and catalyst loading.

Regioselective Dichlorination Challenges

Introducing chlorine at the 2- and 5-positions of a phenyl group demands precise control. Electrophilic aromatic substitution (EAS) typically favors para and ortho positions due to directing effects. However, steric hindrance from the methyl group in 2-methylphenol may limit chlorination at adjacent sites. To target 2,5-dichlorination:

-

Directed ortho-metalation : Use of directing groups (e.g., -OMe, -NH₂) to guide chlorine placement, followed by deprotection.

-

Sequential halogenation : Initial chlorination at the para-position, followed by a second chlorination at meta relative to the methyl group.

Coupling Reactions for Biphenyl Synthesis

The 2,5-dichlorophenyl group at C4 of the phenol ring suggests the use of cross-coupling reactions. Two approaches are viable:

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples aryl halides with boronic acids. For 4-(2,5-Dichlorophenyl)-2-methylphenol:

-

Step 1 : Synthesize 4-bromo-2-methylphenol.

-

Step 2 : React with 2,5-dichlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Hypothetical Example :

| Substrate | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Bromo-2-methylphenol | Pd(PPh₃)₄ | 78 | 95 |

Ullmann Coupling

Copper-mediated coupling of aryl halides offers a lower-cost alternative. For example, reacting 4-iodo-2-methylphenol with 2,5-dichloroiodobenzene in the presence of CuI and a diamine ligand:

Integrated Synthesis Pathways

Route 1: Chlorination Followed by Coupling

-

Methylation of phenol :

Phenol → 2-methylphenol (via AlCl₃-catalyzed Friedel-Crafts alkylation). -

Regioselective chlorination :

2-methylphenol → 4-bromo-2-methylphenol (using NBS or Br₂). -

Suzuki coupling :

4-bromo-2-methylphenol + 2,5-dichlorophenylboronic acid → Target compound.

Route 2: Direct Dichlorophenyl Incorporation

-

Friedel-Crafts alkylation :

React 2-methylphenol with 2,5-dichlorobenzyl chloride in the presence of AlCl₃.-

Challenges: Poor regioselectivity due to competing ortho/para alkylation.

-

Catalyst Systems and Optimization

| Catalyst | Additive | Temperature (°C) | Selectivity (%) |

|---|---|---|---|

| FeCl₃ | Diphenyl sulfide | 25–30 | 95.77 |

| AlCl₃ | 4,4’-Dichloro-diphenyl sulfide | 23–25 | 95.90 |

Higher temperatures (>50°C) risk over-chlorination, while substoichiometric catalysts reduce byproduct formation.

Purification and Characterization

Post-synthesis purification often involves:

-

Distillation : Effective for separating volatile byproducts (e.g., residual 4-methylphenol).

-

Crystallization : Recrystallization from ethanol/water mixtures enhances purity.

-

Chromatography : Column chromatography (SiO₂, hexane/EtOAc) resolves regioisomers.

Characterization Data :

-

¹H NMR (CDCl₃): δ 7.45 (d, J=8.5 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 2.35 (s, 3H, CH₃).

-

GC-MS : m/z 266 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-2-methylphenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-2-methylphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atoms and methyl group influence its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dichlorophenyl Substitution

The position of chlorine substituents on the phenyl ring significantly alters physicochemical properties. For example:

- 2,4-Dichlorophenol (): Exhibits higher water solubility (1.6 g/L at 20°C) and acidity (pKa ≈ 7.7) compared to 2,5-dichloro analogs due to resonance stabilization of the phenoxide ion. The 2,5-dichlorophenyl group in the target compound may reduce solubility and increase lipophilicity .

- 4-[(2,5-Dichlorophenyl)azo] derivatives (): The 2,5-dichloro substitution in azo dyes enhances photostability and resistance to microbial degradation compared to 2,4- or 3,5-dichloro isomers, suggesting similar stability benefits in phenolic systems .

Methyl-Substituted Pyrimidines and Phenols

- 6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine (): The trifluoromethyl group increases electron deficiency, enhancing reactivity in nucleophilic substitutions. In contrast, the methyl group in 4-(2,5-Dichlorophenyl)-2-methylphenol may sterically hinder electrophilic aromatic substitution while moderately activating the ring .

- 6-(2,4-Dichlorophenyl)-2-methylpyrimidines (): Methyl groups adjacent to chlorine atoms reduce melting points (e.g., 139–142°C) compared to unmethylated analogs, implying that the target compound’s methyl group may similarly lower thermal stability .

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- This contrasts with 2,4-dichloro analogs, which exhibit para-directing behavior .

- Steric Considerations : The 2-methyl group in the target compound may impede crystallization, as seen in methylated pyrimidines (), complicating purification but enhancing solubility in organic solvents .

- Biological Activity: The 2,5-dichlorophenyl group’s role in kinase inhibition () suggests that the target phenol could be modified for bioactivity screening, though its phenol group may require protection to improve bioavailability .

Q & A

Basic: What are the recommended synthetic routes for 4-(2,5-Dichlorophenyl)-2-methylphenol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 2,5-dichlorophenyl group to the phenolic core. For example, describes a multi-step protocol using 2,5-dichlorobenzaldehyde as a precursor, with controlled temperature (60–80°C) and anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates . Optimization requires monitoring via TLC and adjusting catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield (>70%) and purity (>95%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (δ 6.8–7.5 ppm for dichlorophenyl) and methyl groups (δ 2.3–2.6 ppm) .

- X-ray Crystallography : highlights the use of crystallography to resolve bond angles and confirm steric effects from substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 266.99 [M+H]⁺) .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water (<0.1 mg/mL). Solubility can be enhanced via sonication or co-solvents (e.g., 10% ethanol/water) .

- Stability : Degrades under UV light (λ > 300 nm) due to phenolic OH and aryl chloride groups. Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound (e.g., NMR vs. crystallography)?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). For example:

- NMR Peak Splitting : Restricted rotation of the dichlorophenyl group may cause unexpected splitting; variable-temperature NMR (VT-NMR) can elucidate rotational energy barriers .

- Crystallographic vs. Computational Data : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reconcile bond-length mismatches by comparing optimized gas-phase structures with experimental data .

Advanced: What mechanisms underlie the biological activity of this compound in receptor-binding assays?

Methodological Answer:

The compound’s bioactivity is hypothesized to involve π-π stacking (via the dichlorophenyl ring) and hydrogen bonding (via the phenolic OH). notes similar dichlorophenyl-containing analogs modulate serotonin receptors (5-HT₂A), with IC₅₀ values < 10 µM in competitive binding assays . Dose-response curves (log[inhibitor] vs. response) and Schild analysis can quantify antagonist efficacy. Mutagenesis studies (e.g., Ala-scanning) identify critical binding residues .

Advanced: How does environmental pH affect the degradation pathways of this compound?

Methodological Answer:

- Acidic Conditions (pH < 5) : Protonation of the phenolic OH accelerates hydrolysis of the methyl group, forming 4-(2,5-Dichlorophenyl)phenol .

- Alkaline Conditions (pH > 9) : Deprotonation leads to quinone formation via oxidation, confirmed by UV-Vis spectral shifts (λmax 450 nm) .

- Analytical Tools : LC-MS/MS tracks degradation products, while kinetic studies (Arrhenius plots) model half-lives (t₁/₂ ~ 48 hrs at pH 7) .

Advanced: What computational strategies are effective for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories (e.g., SNAr vs. radical pathways) .

- Docking Studies : Predict binding affinities to enzymatic targets (e.g., cytochrome P450) using AutoDock Vina .

- Reactivity Descriptors : Fukui indices (electrophilicity) and HOMO-LUMO gaps (ΔE ~ 4.5 eV) guide site-specific modifications .

Advanced: How can researchers address batch-to-batch variability in bioactivity assays?

Methodological Answer:

- Quality Control : Enforce strict HPLC purity thresholds (>98%) and validate via orthogonal methods (e.g., GC-MS for volatile impurities) .

- Standardized Protocols : Use internal reference compounds (e.g., ketanserin for 5-HT₂A assays) to normalize IC₅₀ values across batches .

- Statistical Analysis : Apply ANOVA to batch data (p < 0.05) to identify outliers linked to synthetic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.